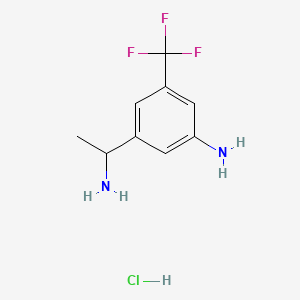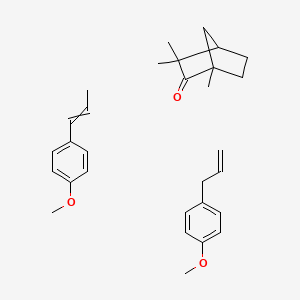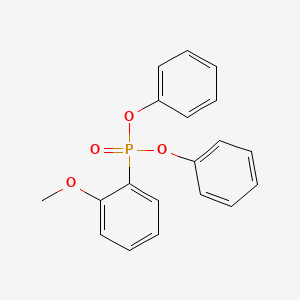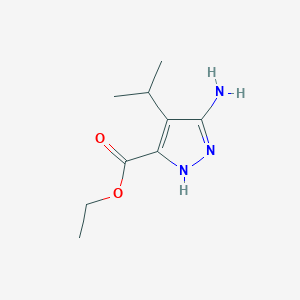
3-(1-Aminoethyl)-5-(trifluoromethyl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride is a chiral primary amine with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride typically involves asymmetric catalytic methods. One common approach is the direct catalytic asymmetric synthesis of α-chiral primary amines. This method utilizes biomimetic chemocatalysis inspired by enzymatic transaminations, which provides a straightforward and efficient route to access chiral primary amines .
Industrial Production Methods
Industrial production of ®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride often involves large-scale catalytic processes. These processes are designed to be atom-economical and cost-effective, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions allows for the efficient production of this compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions are typically optimized to achieve high selectivity and yield of the desired products .
Major Products Formed
The major products formed from these reactions include imines, reduced amine derivatives, and substituted aniline compounds. These products have diverse applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride has numerous scientific research applications, including:
Wirkmechanismus
The mechanism of action of ®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to increased biological activity. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-4-(1-aminoethyl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride
- ®-2-(1-aminoethyl)-4-fluorophenol
Uniqueness
®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This structural feature imparts enhanced chemical stability and biological activity compared to similar compounds. Its chiral nature also makes it valuable for asymmetric synthesis and pharmaceutical applications .
Eigenschaften
Molekularformel |
C9H12ClF3N2 |
|---|---|
Molekulargewicht |
240.65 g/mol |
IUPAC-Name |
3-(1-aminoethyl)-5-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C9H11F3N2.ClH/c1-5(13)6-2-7(9(10,11)12)4-8(14)3-6;/h2-5H,13-14H2,1H3;1H |
InChI-Schlüssel |
BQPXUVZNJOWGIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)N)C(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12518012.png)
![Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518014.png)
![1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide](/img/structure/B12518016.png)

![N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518033.png)


![4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B12518059.png)
![Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]-](/img/structure/B12518061.png)

![2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518068.png)
![Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato](/img/structure/B12518075.png)
![3-[2-(4-Methoxyphenyl)hydrazinylidene]cinnolin-4(3H)-one](/img/structure/B12518081.png)
![5-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12518085.png)
